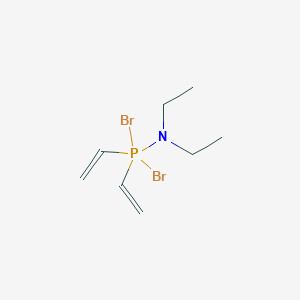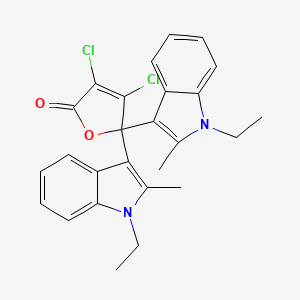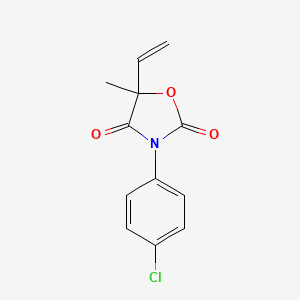![molecular formula C14H24O B14498905 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol CAS No. 63839-63-4](/img/structure/B14498905.png)
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol: is an organic compound with the molecular formula C14H24O It is a bicyclic alcohol with a unique structure that includes a double bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by reduction and hydroxylation steps. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions: 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated bicyclic alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-one.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group and double bond play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular pathways are essential for understanding its full range of activities.
Comparison with Similar Compounds
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-one: A ketone derivative with similar structural features.
2-Methylene-6,10,10-trimethylbicyclo[7.2.0]undec-5-ene: A compound with a methylene group instead of a hydroxyl group.
Uniqueness: 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol is unique due to its specific combination of a hydroxyl group and a double bond within a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
63839-63-4 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
6,10,10-trimethylbicyclo[7.2.0]undec-5-en-2-ol |
InChI |
InChI=1S/C14H24O/c1-10-5-4-6-13(15)11-9-14(2,3)12(11)8-7-10/h5,11-13,15H,4,6-9H2,1-3H3 |
InChI Key |
BEGRTSJYFLDFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C2CC(C2CC1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


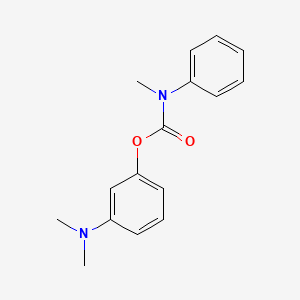
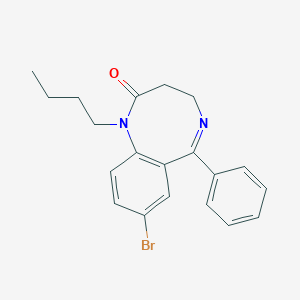
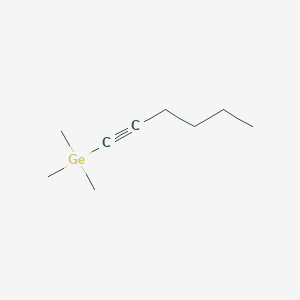
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)


![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
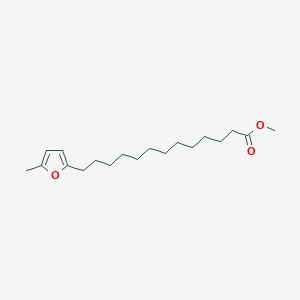
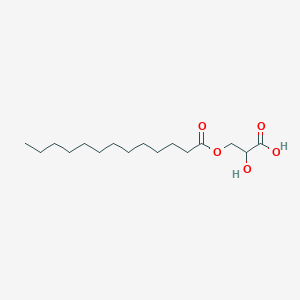
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)
